5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid
Overview
Description
5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid: is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group, a methoxy group, and a t-butyldimethylsilyloxy group attached to a phenyl ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The protected intermediate is then subjected to borylation using a boronic acid derivative under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Boronate esters.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and cellular functions .
Comparison with Similar Compounds
- 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
- 4-(t-Butyldimethylsilyloxy)phenylboronic acid
- 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Comparison:
- 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid: Similar structure but with a fluorine atom, which can influence its reactivity and applications in fluorine chemistry .
- 4-(t-Butyldimethylsilyloxy)phenylboronic acid: The position of the t-butyldimethylsilyloxy group affects its steric and electronic properties, leading to different reactivity patterns .
- 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid: The presence of two fluorine atoms can enhance its stability and reactivity in certain chemical reactions.
Properties
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-2-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-10-7-8-12(17-4)11(9-10)14(15)16/h7-9,15-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHIYWZIGSNWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675014 | |
Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-54-7 | |
Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methoxyphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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